2-(2,5-dimethylphenyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
The compound “2-(2,5-dimethylphenyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a pyrazole ring, and an acetamide group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. It also contains a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The presence of the benzothiazole and pyrazole rings suggests that it might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the benzothiazole and pyrazole rings, the acetamide group, and the fluorine atom .
Scientific Research Applications
Pharmacological Potential
Antipsychotic and Anti-inflammatory Applications
Research on compounds structurally related to "2-(2,5-dimethylphenyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide" indicates potential antipsychotic and anti-inflammatory properties. One study describes the synthesis and pharmacological evaluation of a series of compounds with modifications aiming for antipsychotic-like profiles without interacting with dopamine receptors, a common target for antipsychotic drugs. These compounds exhibited reduced spontaneous locomotion in mice at doses that did not cause ataxia, suggesting their potential as novel antipsychotic agents without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987). Similarly, another study highlighted the anti-inflammatory activity of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, with some showing significant anti-inflammatory activity, underscoring the therapeutic potential of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).
Anti-Cancer Activity
Compounds with fluorobenzothiazole and pyrazole moieties have also been investigated for their anti-cancer properties. A study on fluoro-substituted benzo[b]pyran derivatives demonstrated their efficacy in inhibiting cancer cell growth, particularly against lung cancer, at lower concentrations compared to traditional chemotherapy drugs. This research suggests the potential of structurally similar compounds for development as novel anti-cancer agents (Hammam et al., 2005).
Material Science Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Some benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), as well as for their ligand-protein interactions. These compounds showed good light harvesting efficiency and favorable energetics for use in photovoltaic cells, indicating their utility beyond pharmacological applications into renewable energy technologies (Mary et al., 2020).
Future Directions
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-12-7-8-13(2)15(9-12)11-19(27)23-18-10-14(3)25-26(18)21-24-20-16(22)5-4-6-17(20)28-21/h4-10H,11H2,1-3H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZELUROBXWSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=CC(=NN2C3=NC4=C(C=CC=C4S3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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